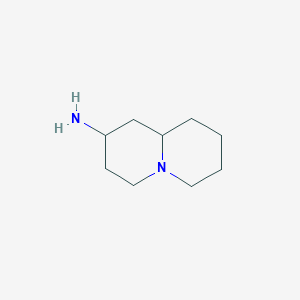

octahydro-1H-quinolizin-2-amine

Description

Octahydro-1H-quinolizin-2-amine (CID 13549975) is a bicyclic amine with the molecular formula C₉H₁₈N₂ and a fused quinolizine scaffold. Its structure comprises a 10-membered ring system with an amine group at position 2 (as per IUPAC numbering) . Key identifiers include:

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-4-6-11-5-2-1-3-9(11)7-8/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYYLKWVPVUNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(CC2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine, a cyclic amine featuring an octahydroquinolizine moiety and a propan-2-amine group, has a molecular formula of and a molecular weight of approximately 226.36 g/mol. Research indicates that this compound may exhibit various biological activities and potential therapeutic properties, including interactions with specific enzymes and receptors in biological systems, which could lead to significant changes in cellular pathways and biological processes, making it a candidate for further pharmacological studies.

Scientific Research Applications

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-2-amine is used in diverse scientific research areas. Studies explore its interactions with biomolecules, suggesting potential interactions with specific receptors or enzymes, which could lead to alterations in physiological responses. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Quinolizine derivatives are being explored as potential small molecules for treating COVID-19 patients . Derivatives of quinolizine (QZ) gave good binding affinity and were sorted out concerning binding energy greater than or equals to − 9.0 kcal/mol . Among QZ derivatives, [1-(Octahydro-2H-quinolizin-1-ylmethyl)-3-phenyl-2(1H)-quinoxalinone (QZ80) had a binding energy of − 10.0 kcal/mol .

Mechanism of Action

The mechanism by which octahydro-1H-quinolizin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The pharmacological and physicochemical properties of octahydro-1H-quinolizin-2-amine are influenced by substituent position, stereochemistry, and salt forms. Below is a comparative analysis with three analogues:

[(1S,9aR)-Octahydro-1H-quinolizin-1-yl]methanamine

- Molecular Formula : C₁₀H₂₀N₂

- Key Features: A methylamine group is attached to position 1 of the quinolizine core.

- Synthesis: Likely synthesized via reductive amination, similar to methods described for substituted phenothiazine diamines .

- Applications : Listed in catalogs of rare chemicals, suggesting utility as a building block in drug discovery .

- Regulatory Status : Available commercially (Enamine catalog) with safety data (ENAH304600C1) .

N-(Octahydro-2H-quinolizin-1-ylmethyl)-1-propanamine dihydrochloride

- Molecular Formula : C₁₃H₂₆N₂·2HCl

- Key Features : A propylamine chain at position 1, stabilized as a dihydrochloride salt.

- Physicochemical Properties : Enhanced water solubility compared to the free base due to the hydrochloride salt .

- Applications : The extended alkyl chain may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies .

2-(1-(2-Amino-9H-purin-6-ylamino)-ethyl)-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one

- Molecular Formula : C₂₂H₂₀Cl₂N₈O

- Key Features: A purine-modified quinazolinone derivative with a chloro-phenyl group.

- Applications : Though structurally distinct, this compound highlights the versatility of fused nitrogen heterocycles in kinase inhibition or antiviral research .

Comparative Data Table

Key Research Findings

Synthetic Flexibility: Reductive amination (as in ) is a viable route for synthesizing quinolizine derivatives, enabling tailored modifications to improve solubility or binding affinity.

Bioactivity Trends : Amine substituents at position 1 (e.g., methylamine or propylamine) enhance pharmacokinetic properties compared to position 2 derivatives, likely due to steric and electronic effects .

Salt Forms : Dihydrochloride salts (e.g., ) offer improved solubility, critical for in vivo efficacy .

Biological Activity

Octahydro-1H-quinolizin-2-amine, a compound belonging to the quinolizidine family, has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its biological activity. Its molecular formula is CHN, and it features a saturated ring system which enhances its stability and interaction with biological targets.

The mechanism of action of this compound involves interactions with various biomolecules, including receptors and enzymes. This compound has been shown to modulate cellular pathways, influencing processes such as apoptosis and cellular proliferation.

Antimalarial Activity

Research indicates that derivatives of octahydroquinolizidine exhibit potent antimalarial properties. A study demonstrated that compounds modified from 4-aminoquinoline and quinolizidine showed significant in vitro activity against Plasmodium falciparum and Plasmodium vivax strains, with promising therapeutic indices . The in vivo efficacy was confirmed through rodent malaria models, highlighting the potential for these compounds in treating malaria .

Anticancer Properties

This compound derivatives have also been explored for their anticancer activities. A study on aminophosphonic acids based on octahydroquinoxalin demonstrated strong antiproliferative effects against leukemia cell lines while exhibiting low toxicity to normal cells . The mechanism involved the induction of apoptosis through caspase activation, indicating a potential pathway for therapeutic intervention in cancer treatment.

Antiviral Activity

Recent studies have identified octahydroquinolizidine derivatives as effective antiviral agents. Specifically, compounds exhibiting inhibitory activity against influenza viruses (H1N1 and H3N2) were developed, showing promise as neuraminidase inhibitors . These findings suggest that modifications to the quinolizidine structure can enhance antiviral efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimalarial Efficacy : In a study involving racemic AM1 (a derivative of octahydroquinolizidine), both in vitro and in vivo evaluations showed high metabolic stability and significant antimalarial activity against various strains of Plasmodium species. The compound's therapeutic index was favorable compared to existing treatments .

- Anticancer Mechanism : A series of aminophosphonic acids based on octahydroquinoxalin demonstrated a mechanism involving pro-apoptotic effects linked to caspase 3/7 activation. This suggests potential for development into cancer therapeutics with minimized side effects on normal tissues .

- Antiviral Potential : The antiviral activity of octahydroquinolizidine derivatives was assessed through molecular docking studies revealing strong binding affinities for viral proteins, indicating their potential as lead compounds for antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.